molecular formula C7H7N3 B1504721 4-Aminomethyl-pyridine-2-carbonitrile CAS No. 858362-83-1

4-Aminomethyl-pyridine-2-carbonitrile

Cat. No. B1504721
CAS RN: 858362-83-1
M. Wt: 133.15 g/mol
InChI Key: PXHWVDOUOGBXHW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Aminomethyl-pyridine-2-carbonitrile can be represented by the InChI code: 1S/C7H7N3.ClH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,4,8H2;1H . This indicates that the molecule consists of a pyridine ring with a carbonitrile group at the 2-position and an aminomethyl group at the 4-position .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research by Lagu and Yejella (2020) explored the antimicrobial and antioxidant properties of novel derivatives of 2-amino-pyridine-3-carbonitrile, a related compound to 4-Aminomethyl-pyridine-2-carbonitrile. Their findings showed that certain derivatives exhibited significant antimicrobial activity and antioxidant properties. This suggests potential applications in developing new antimicrobial and antioxidant agents (Lagu & Yejella, 2020).

Fluorescent Molecular Sensors

Ortyl et al. (2019) studied 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors for monitoring photopolymerization processes. These derivatives demonstrated higher sensitivity than other commercially available probes. The dual role of these derivatives as both fluorescent sensors and long-wavelength co-initiators for photopolymerization processes highlights their potential in advanced material synthesis and industrial applications (Ortyl et al., 2019).

Chemical Transformations and Synthesis

Research by Segl′a et al. (1998) involved the metal(II)-promoted transformation of pyridine-2-carbonitrile to pyridine-2-carboxylic acid, indicating the chemical versatility of pyridine-carbonitrile derivatives in synthetic chemistry. This study opens doors for the exploration of similar transformations in related compounds like this compound (Segl′a et al., 1998).

Synthesis of Pyrimidine Carbonitrile Derivatives

Bhat and Begum (2021) described the synthesis of pyrimidine carbonitrile derivatives, including those similar to this compound. They also evaluated these compounds for antimicrobial activity, indicating their potential use in medical and pharmaceutical research (Bhat & Begum, 2021).

Safety and Hazards

The safety data sheet for a related compound, 4-(aminomethyl)pyridine-2-carbonitrile hydrochloride, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

4-(aminomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHWVDOUOGBXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699217
Record name 4-(Aminomethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858362-83-1
Record name 4-(Aminomethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858362-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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